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molecular formula C7H4ClFN2 B3318710 2-Chloro-6-fluoroimidazo[1,2-A]pyridine CAS No. 1019020-11-1

2-Chloro-6-fluoroimidazo[1,2-A]pyridine

Cat. No. B3318710
M. Wt: 170.57 g/mol
InChI Key: HVAOCEXNEXYENR-UHFFFAOYSA-N
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Patent
US09173873B2

Procedure details

A mixture of ethyl 2-imino-5-fluoro-1,2-dihydropyridine-1-yl-acetate hydrobromide (4.12 g, 14.76 mmol) in phosphorus oxychloride (68.8 mL, 738 mmol) was heated at 105° C. for 2 hours. The mixture was then cooled to room temperature and concentrated under reduced pressure. To the resulting residue were added ice water and ammonium hydroxide until the pH of the solution was 8. The solution was then extracted with dichloromethane. The organic extracts were combined, dried over MgSO4, filtered and concentrated under reduced pressure. Purification by flash chromatography on silica gel (30% ethyl acetate in hexanes) provided the title compound: LCMS m/z 170.96 [M+H]+, 172.79 [M+2+H]+; 1H NMR (500 MHz, CDCl3) δ 8.00 (s, 1H), 7.53-7.50 (m, 2H), 7.18-7.13 (m, 1H).
Name
ethyl 2-imino-5-fluoro-1,2-dihydropyridine-1-yl-acetate hydrobromide
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
68.8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.[NH:2]=[C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][N:4]1[CH2:10][C:11](OCC)=O.P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:11]1[N:2]=[C:3]2[CH:8]=[CH:7][C:6]([F:9])=[CH:5][N:4]2[CH:10]=1 |f:0.1|

Inputs

Step One
Name
ethyl 2-imino-5-fluoro-1,2-dihydropyridine-1-yl-acetate hydrobromide
Quantity
4.12 g
Type
reactant
Smiles
Br.N=C1N(C=C(C=C1)F)CC(=O)OCC
Name
Quantity
68.8 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting residue were added ice water and ammonium hydroxide until the pH of the solution
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (30% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C2N(C=C(C=C2)F)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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